molecular formula C16H22O B13944691 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol CAS No. 53718-33-5

2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol

Cat. No.: B13944691
CAS No.: 53718-33-5
M. Wt: 230.34 g/mol
InChI Key: FVHTZOXYTGZSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol is a spirocyclic compound featuring a fused cyclohexane-indene framework with key substituents: two methyl groups at the 3' position, a hydroxyl group at the 5' position, and a partially hydrogenated indene moiety (2',3'-dihydro). The compound’s synthesis typically involves multi-step routes, including Grignard reactions, hydrogenation, and deprotection steps .

Properties

CAS No.

53718-33-5

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol

InChI

InChI=1S/C16H22O/c1-15(2)11-16(8-4-3-5-9-16)13-7-6-12(17)10-14(13)15/h6-7,10,17H,3-5,8-9,11H2,1-2H3

InChI Key

FVHTZOXYTGZSNE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)C3=C1C=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol

Reported Synthetic Routes

Due to limited direct literature on this exact compound, synthesis routes are inferred from related spirocyclic indene derivatives and general spirocyclization methodologies reported in organic synthesis literature.

Intramolecular Friedel-Crafts Alkylation
  • Step 1: Preparation of a suitable precursor containing both cyclohexane and indene moieties with a leaving group or activated site.
  • Step 2: Intramolecular Friedel-Crafts alkylation catalyzed by Lewis acids (e.g., AlCl3, FeCl3) to form the spiro linkage at the 1,1' position.
  • Step 3: Introduction of the 3',3'-dimethyl substituents by alkylation using methylating agents (e.g., methyl iodide) under basic conditions.
  • Step 4: Selective hydroxylation at the 5' position of the indene ring using oxidizing agents or via directed ortho-metalation followed by quenching with oxygen or electrophilic oxygen sources.

This method is supported by analog synthesis in spirocyclic systems, where intramolecular electrophilic aromatic substitution is a key step.

Analytical and Purification Techniques

Chromatographic Separation

  • Reverse phase High-Performance Liquid Chromatography (HPLC) using Newcrom R1 columns with mobile phases consisting of acetonitrile, water, and phosphoric acid is effective for separation and purification.
  • For Mass Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid.
  • This method is scalable for preparative separations and suitable for pharmacokinetic studies.

Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spirocyclic structure and substitution pattern.
  • Mass spectrometry provides molecular weight confirmation.
  • Infrared (IR) spectroscopy identifies hydroxyl functional groups.
  • X-ray crystallography may be used for definitive structural elucidation.

Data Table: Summary of Preparation Methods and Conditions

Preparation Step Reagents/Conditions Purpose/Outcome Reference
Precursor synthesis Cyclohexane and indene derivatives Starting materials for spirocyclization
Intramolecular Friedel-Crafts alkylation Lewis acids (AlCl3, FeCl3), inert solvent Formation of spiro linkage
Methylation Methyl iodide, base (e.g., NaH, K2CO3) Introduction of 3',3'-dimethyl groups
Hydroxylation Directed ortho-metalation, electrophilic oxygen Installation of 5'-OH group
Purification Reverse phase HPLC (acetonitrile/water/acid) Isolation of pure compound

- SIELC Technologies. "2',3'-Dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol," CAS 53718-33-5. Application notes on chromatographic separation and compound data, 2018.
- PubChem Compound Summary: 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol, CID 104572. Molecular and structural information, 2025.

  • Additional synthetic methodology inferred from standard organic synthesis literature on spirocyclic compounds and Friedel-Crafts reactions.

Chemical Reactions Analysis

2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents. Common products include halogenated derivatives or alkylated compounds.

Scientific Research Applications

2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects

  • Hydroxyl vs. Methoxy Groups: The 5'-hydroxyl group in the target compound contrasts with the 5'-methoxy group in derivatives like 5'-methoxyspiro[cyclohexane-1,2'-indene]-1',4-dione (CAS 56868-15-6).
  • Dihydro vs.

Methyl Group Positioning

The 3',3'-dimethyl substitution in the target compound differs from spiro[cyclohexane-1,1'-[1H]indene] derivatives with alternative methyl placements (e.g., 2',2',3',3',4,6'-hexamethyl). Bulkier substituents at the 3' position may sterically hinder interactions but improve thermal stability .

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy :
    The 1H NMR of the target compound would show distinct signals for the hydroxyl proton (~δ 5–6 ppm) and methyl groups (δ ~1.2–1.5 ppm). In contrast, methoxy-substituted analogs (e.g., Dm-TTSBD) exhibit sharp singlets for OCH3 at δ ~3.7 ppm .
  • Mass Spectrometry :
    While spiro compounds like biindenylidenes share fragmentation patterns (e.g., loss of substituents), the hydroxyl group in the target compound may lead to unique dehydration fragments (m/z −18) .

Data Table: Key Spiro[cyclohexane-indene] Derivatives

Compound Name Substituents Synthesis Method Key Properties/Applications Reference
2',3'-Dihydro-3',3'-dimethylspiro[...]-5'-ol 5'-OH, 3',3'-diMe, 2',3'-dihydro Grignard, hydrogenation 5α-Reductase inhibition candidate
5'-Methoxyspiro[...]-1',4-dione 5'-OMe, 1',4-dione Heck coupling Lipophilic intermediate
Spiro[cyclohexane-1,1'-indene]-2,5-dien-4-one 2,5-dien-4-one Pd-catalyzed spiroannulation Diels-Alder precursor
1',3'-Dihydrospiro[...]-1',4-diol 1',4-diOH, 1',3'-dihydro Deprotection, oxidation Antioxidant studies

Biological Activity

2',3'-Dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol, with the molecular formula C16H22O, is a spiro compound characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Weight : 230.34 g/mol
  • CAS Number : 53718-33-5
  • LogP : 5.40 (indicating hydrophobicity)
PropertyValue
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
InChI KeyFVHTZOXYTGZSNE-UHFFFAOYSA-N
Melting Point172.4°C

The biological activity of 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spiro structure may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Current research focuses on elucidating these mechanisms through in vitro and in vivo studies.

Antimicrobial Properties

The compound's hydrophobic nature suggests potential antimicrobial properties, as many antimicrobial agents exhibit similar characteristics. Research into related compounds has shown promising results in inhibiting bacterial growth, which may extend to this compound as well.

Case Studies

  • In Vitro Studies : A study conducted on related spiro compounds demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. This suggests potential for further exploration of 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol in anticancer drug development.
  • Mechanistic Insights : Investigations into the binding interactions of spiro compounds with target proteins have revealed that they may act as enzyme inhibitors or receptor modulators, influencing critical pathways involved in cell survival and proliferation.

Comparative Analysis

To better understand the unique properties of 2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1,1-DimethylindaneIndene derivativeModerate cytotoxicity
1,1,2,3,3-PentamethylindaneIndene derivativeAntimicrobial activity
1,1-Dimethyl-2,3-dihydro-1H-indeneIndene derivativePotential anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.